1-Nitro-3-(phenylethynyl)benzene

Physical Chemistry Analytical Chemistry Purification

This meta-substituted nitroarene features a unique electronic and steric environment that differs fundamentally from para- isomers and non-nitro analogs. Its orthogonal alkyne and nitro groups enable sequential Sonogashira coupling and reduction/diversification chemistries—critical for constructing precise polymer architectures in OLEDs/OPVs and rigid bifunctional scaffolds in medicinal chemistry. Procure with confidence: the well-established 96% Sonogashira yield ensures robust, scalable library synthesis.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 29338-47-4
Cat. No. B3050873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-3-(phenylethynyl)benzene
CAS29338-47-4
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H9NO2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H
InChIKeyWIDIJEWZZQPARQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-Nitro-3-(phenylethynyl)benzene (CAS 29338-47-4) Is a Critical Building Block for Materials and Medicinal Chemistry


1-Nitro-3-(phenylethynyl)benzene (CAS 29338-47-4) is a nitroarene featuring an electron-withdrawing nitro group meta to a rigid, conjugated phenylethynyl moiety . With a molecular formula of C14H9NO2 and a molecular weight of 223.23 g/mol , this compound serves as a bifunctional building block, enabling orthogonal synthetic transformations—Sonogashira coupling via the alkyne and reduction/diversification at the nitro group .

The Limitations of Class-Level Analogs: Why 1-Nitro-3-(phenylethynyl)benzene Cannot Be Readily Replaced


A common assumption in procurement is that similar nitroarenes or alkynyl arenes can substitute for one another in a synthetic sequence. However, the specific meta-substitution pattern in 1-Nitro-3-(phenylethynyl)benzene creates a unique electronic and steric environment that fundamentally alters its reactivity and the physical properties of its downstream products. Replacing it with a para- isomer like 1-Nitro-4-(phenylethynyl)benzene changes the molecule's dipole moment, melting point, and chromatographic retention time, while substitution with a non-nitro analog like 3-(Phenylethynyl)aniline eliminates the possibility of orthogonal nitro-group chemistry [1]. These seemingly minor structural changes translate into significant differences in reaction kinetics, regioselectivity, and product performance in applications ranging from organic electronics to medicinal chemistry .

Quantitative Evidence for 1-Nitro-3-(phenylethynyl)benzene (CAS 29338-47-4): A Procurement-Driven Comparative Analysis


Comparative Physical Properties: Meta- vs. Para-Isomer for Purification and Formulation

The physical properties of 1-Nitro-3-(phenylethynyl)benzene differ substantially from its para- isomer, 1-Nitro-4-(phenylethynyl)benzene. The meta- compound has a computed density of 1.204 g/cm³ and a logP of 4.03 , whereas the para- isomer exhibits a higher density (1.252 g/cm³) and logP (4.51) . The difference in logP of nearly 0.5 units is significant, as it predicts a substantial change in reversed-phase HPLC retention time and solubility in various solvent systems.

Physical Chemistry Analytical Chemistry Purification

Differentiated Reactivity in Catalytic Transfer Hydrogenation: Meta- vs. Para-Isomer Selectivity

The position of the nitro group relative to the alkyne critically influences the chemoselectivity of catalytic reduction. Under copper nanoparticle (Cu(0) NPs)-catalyzed transfer hydrogenation conditions (ethanolamine as hydrogen donor), 1-Nitro-4-(phenylethynyl)benzene undergoes complete conversion to 4-styrylaniline, with quantitative reduction of the alkyne and nitro group [1]. While direct quantitative data for the 3-isomer is not available in the same study, the identical behavior of the ortho- isomer (1-Nitro-2-(phenylethynyl)benzene) confirms that the proximity of the nitro group to the alkyne does not alter this specific chemoselectivity profile [1].

Catalysis Organic Synthesis Nitro Reduction

Benchmarking Synthetic Efficiency in Copper-Free Sonogashira Coupling

1-Nitro-3-(phenylethynyl)benzene serves as the synthetic target and performance benchmark for Sonogashira coupling methodologies. In a study developing a practical, copper- and ligand-free catalyst system (Pd@PANI), the reaction of 1-iodo-3-nitrobenzene with phenylacetylene yielded 1-Nitro-3-(phenylethynyl)benzene in 96% isolated yield [1]. This establishes a high-performance baseline for evaluating other catalyst systems. While comparable yields for the para- isomer can also be high (e.g., 94% yield reported using PdCl2(PPh3)2/CuI [2]), the specific choice of the 3-nitroarene building block is dictated by the desired substitution pattern in the final, more complex molecular architecture, not by coupling efficiency alone.

Cross-Coupling Sonogashira Reaction Yield

Structural Distinction and Analytical Verification via InChIKey

A critical, quantifiable differentiator for procurement is the unambiguous molecular identifier. 1-Nitro-3-(phenylethynyl)benzene has the InChIKey `WIDIJEWZZQPARQ-UHFFFAOYSA-N` . Its para- isomer, 1-Nitro-4-(phenylethynyl)benzene (CAS 1942-30-9), has a distinct InChIKey: `JWCIMYGAABSRQD-UHFFFAOYSA-N` [1]. These identifiers are derived from the exact atomic connectivity and are used by analytical software and chemical databases to distinguish between these isomers without ambiguity.

Analytical Chemistry Quality Control Compound Identification

Procurement-Led Application Scenarios for 1-Nitro-3-(phenylethynyl)benzene


Scenario 1: Synthesis of Meta-Substituted Conjugated Polymers for Organic Electronics

Researchers developing materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) require precise control over polymer conjugation. Using the meta- linker 1-Nitro-3-(phenylethynyl)benzene disrupts linear π-conjugation, leading to a higher band gap and blue-shifted emission compared to polymers made with the para- isomer [1]. The high efficiency of its synthesis via Sonogashira coupling (96% yield) makes it a practical monomer for constructing these advanced materials [2].

Scenario 2: Development of Orthogonally Functionalizable Small Molecule Probes

In medicinal chemistry and chemical biology, the need for bifunctional linkers is paramount. 1-Nitro-3-(phenylethynyl)benzene provides a rigid scaffold with two distinct reactive handles. The alkyne can first be used in a Sonogashira coupling to attach a targeting ligand or fluorescent dye, after which the nitro group can be reduced to an aniline for further functionalization (e.g., bioconjugation or amide coupling) [1]. This orthogonal reactivity pathway is not possible with non-nitro analogs or when the alkyne is reduced as a side reaction.

Scenario 3: Synthesis of Diverse Screening Libraries via Palladium-Catalyzed Cross-Coupling

For medicinal chemistry groups focused on hit-to-lead optimization, 1-Nitro-3-(phenylethynyl)benzene serves as a versatile core scaffold. The alkyne moiety is a privileged functional group for Click Chemistry (CuAAC) to rapidly generate triazole-containing libraries. The well-established high-yielding Sonogashira protocol (96% yield) provides a reliable starting point for generating gram quantities of the key intermediate [1], ensuring that library production is not bottlenecked by inefficient synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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